tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate
Description
The compound tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate (hereafter referred to as Compound A) is a piperazine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups. Its structure comprises:
- A piperazine ring substituted at the 1-position with a Boc group.
- A pyridin-2-yl group at the 4-position of the piperazine, with a Boc-protected aminomethyl substituent at the pyridine’s 5-position.
This compound is typically synthesized via coupling reactions involving Boc-piperazine and functionalized pyridine intermediates, employing reagents such as EDC•HCl and HOBt in dichloromethane (DCM) or similar solvents . Purification is commonly achieved via column chromatography (e.g., DCM:MeOH gradients) .
Properties
Molecular Formula |
C20H32N4O4 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
tert-butyl 4-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H32N4O4/c1-19(2,3)27-17(25)22-14-15-7-8-16(21-13-15)23-9-11-24(12-10-23)18(26)28-20(4,5)6/h7-8,13H,9-12,14H2,1-6H3,(H,22,25) |
InChI Key |
LUQYTKBEXIXWCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Yield Optimization Across Critical Steps
Table 2: Solvent Impact on Reductive Amination Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 25 | 12 | 75 |
| THF | 25 | 18 | 70 |
| DCM | 0 | 24 | 80 |
Analytical Characterization and Validation
-
Nuclear Magnetic Resonance (NMR):
-
High-Resolution Mass Spectrometry (HRMS):
-
X-ray Crystallography:
Industrial-Scale Considerations
Large-scale production prioritizes continuous flow hydrogenation and in-situ Boc protection to minimize intermediate isolation. Solvent recovery systems (e.g., DMF distillation) and immobilized Pd/C catalysts reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents like hydrogen in the presence of catalysts.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C20H32N4O4
- Molecular Weight : Approximately 392.49 g/mol
Key Features
The compound features:
- A tert-butoxycarbonyl (Boc) protecting group, which is crucial for selective reactions in organic synthesis.
- A piperazine core , known for its biological activity.
- A pyridine ring , which enhances the compound's interaction with biological targets.
Synthetic Applications
The presence of the Boc group allows for the selective protection of amines during synthesis, making this compound valuable for:
- Peptide Synthesis : The Boc group is commonly used in the synthesis of peptides as it can be easily removed under mild acidic conditions.
- Drug Development : The compound's structure facilitates modifications that can lead to the development of novel pharmaceuticals.
Research indicates that derivatives of this compound exhibit various biological activities, making them candidates for therapeutic applications.
Antimicrobial Activity
Compounds with similar structures have shown potential against various pathogens. For instance:
- Studies have indicated activity against Mycobacterium bovis, suggesting possible applications in treating tuberculosis.
Antitumor Activity
Preliminary studies have demonstrated that related compounds can induce apoptosis in cancer cells:
- For example, derivatives have been tested on MCF-7 breast cancer cell lines, showing significant cytotoxic effects through mechanisms involving p53 activation and caspase induction.
Here is a summary table illustrating the biological activity of related compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Tert-butyl 4-(5-amino-pyridin-2-yl)piperazine-1-carboxylate | MCF-7 | 0.65 | Apoptosis via p53 activation |
| Tert-butyl 4-(5-hydroxymethyl-pyridin-2-yl)piperazine-1-carboxylate | MCF-7 | 2.41 | Apoptosis via caspase activation |
Pharmacological Implications
The unique structural features of tert-butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate suggest it could serve as a lead compound for further research in drug discovery, particularly for:
- Antitubercular Agents : Given its activity against Mycobacterium bovis, it may be explored as a candidate for new therapies.
- Cancer Therapeutics : Its ability to induce apoptosis positions it as a potential agent in oncology.
Case Study: Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives inhibited Mycobacterium bovis both in active and dormant states. Molecular docking studies indicated strong binding affinity to the enoyl reductase enzyme (InhA), essential for mycolic acid biosynthesis, highlighting the potential of similar compounds in treating tuberculosis.
Case Study: Antitumor Activity
Research into oxadiazole derivatives has shown promising results in inducing apoptosis within cancer cells. For instance, studies on MCF-7 cells revealed that certain derivatives led to increased expression of p53 and activation of caspase pathways, indicating their potential as anticancer agents.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine/Pyrimidine Ring
tert-Butyl 4-[4-(Methylaminomethyl)pyridin-2-yl]piperazine-1-carboxylate (Compound B)
- Key Difference: The pyridine’s 5-position substituent is a methylaminomethyl group instead of Boc-protected aminomethyl.
- Lower molecular weight (306.41 g/mol vs. ~435 g/mol for Compound A) may improve membrane permeability . The absence of Boc protection at the amino group increases susceptibility to metabolic degradation .
tert-Butyl 4-(5-Bromopyridin-2-yl)piperazine-1-carboxylate (Compound C)
- Key Difference: A bromine atom replaces the Boc-aminomethyl group on pyridine.
- Impact :
tert-Butyl 4-{[2-Amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate (Compound D)
- Key Difference: Pyrimidine ring with amino and hydroxyphenyl substituents replaces the pyridine moiety.
- Impact: Enhanced hydrogen-bonding capacity due to the hydroxyphenyl group, influencing crystal packing and solubility . Demonstrated antimicrobial activity against S. aureus and P. aeruginosa, suggesting bioactivity modulation via aromatic substituents .
Stability and Reactivity Profiles
- Compound A vs. Triazole-Containing Analogs :
- Synthetic Yields :
Physicochemical and Pharmacokinetic Properties
- Key Observations :
- Compound A’s dual Boc groups increase hydrophobicity (higher LogP) but improve metabolic stability.
- Compound D’s hydroxyphenyl group enhances aqueous solubility via hydrogen bonding .
Biological Activity
tert-Butyl 4-(5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)piperazine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into the compound's biological effects, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H30N2O4
- Molecular Weight : 302.43 g/mol
- IUPAC Name : this compound
This compound features a piperazine core substituted with a pyridine ring and a tert-butoxycarbonyl (Boc) amino group, which enhances its solubility and stability.
Anticancer Properties
Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance, a study highlighted its ability to inhibit cell proliferation in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. The compound showed an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had an IC50 of approximately 17.02 μM .
The mechanism underlying the biological activity of this compound involves the inhibition of specific kinases associated with cancer progression. It has been demonstrated that it can act as a competitive ATP inhibitor, affecting pathways critical for cell survival and proliferation . Additionally, it has shown significant inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Modifications in the piperazine and pyridine moieties have been explored to enhance potency and selectivity. For example, variations in the Boc group and substitutions on the pyridine ring have been linked to improved biological profiles .
| Modification | Effect on Activity |
|---|---|
| Substituted Pyridine Ring | Increased potency against cancer cells |
| Altered Boc Group | Enhanced solubility and stability |
In Vivo Studies
In vivo studies using mouse models have demonstrated that this compound can effectively reduce tumor growth and metastasis. In one study, mice injected with MDA-MB-231 cells showed a significant reduction in metastatic nodules when treated with the compound over a 30-day period . The pharmacodynamic effects observed suggest that this compound not only inhibits tumor growth but also prevents the spread of cancer cells.
Toxicity Profile
While the compound shows promising anticancer properties, its toxicity profile remains an area of concern. Studies indicate that it may exhibit cardiotoxic effects due to hERG ion channel inhibition at higher concentrations. This necessitates careful dose optimization in therapeutic applications .
Q & A
Q. Methodological Example :
Q. Methodological Solutions :
- Troubleshooting Protocol :
What computational tools can predict reactivity or optimize synthesis?
Advanced Research Question
Integrated Reaction Design :
- Quantum Chemical Calculations : Predict transition states and activation energies for substitution reactions .
- Machine Learning : Analyze experimental datasets (e.g., yields, solvents) to recommend optimal conditions .
Case Study :
ICReDD’s workflow combines computational path searches with experimental validation, reducing trial-and-error cycles by 50% .
How does structural modification influence biological activity?
Advanced Research Question
Key Modifications :
Q. Methodological Validation :
- SAR Studies : Replace the pyridin-2-yl group with pyrimidin-5-yl and compare IC₅₀ values .
- Crystallography : Resolve ligand-target complexes to identify critical interactions (e.g., O–H⋯N hydrogen bonds) .
How should researchers handle contradictory data in published synthesis protocols?
Advanced Research Question
Analysis Framework :
Compare Variables : Evaluate solvent polarity (e.g., 1,4-dioxane vs. DMF), base strength, and reaction scale.
Reproduce Key Steps : Validate purification methods (e.g., silica gel vs. ion-exchange chromatography) .
Statistical Tools : Apply ANOVA to identify significant yield differences across conditions.
Example :
Discrepancies in yields (78–88.7%) from likely arise from temperature gradients or mixing efficiency .
What safety protocols are essential for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
